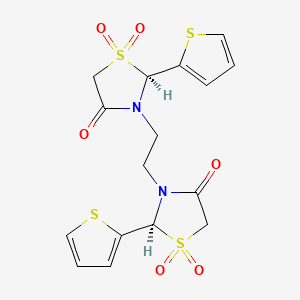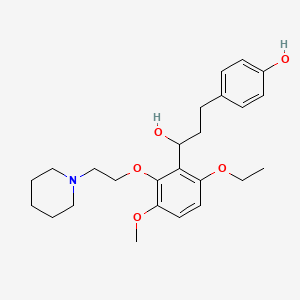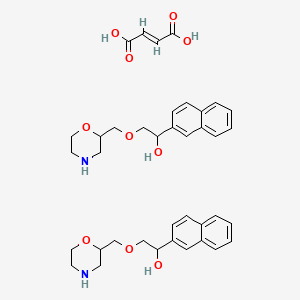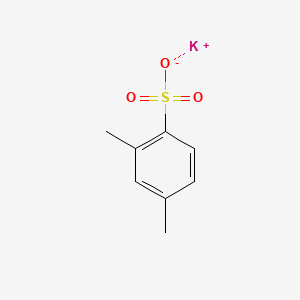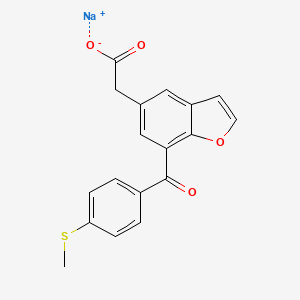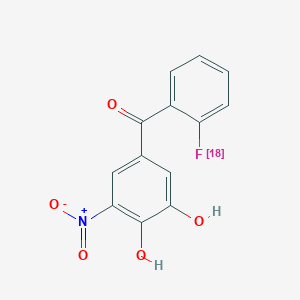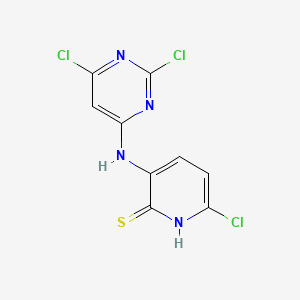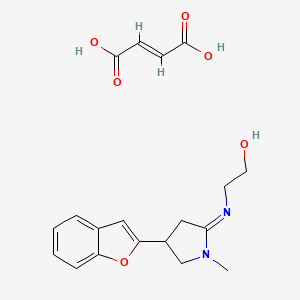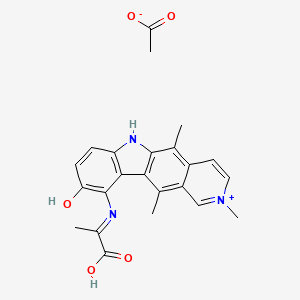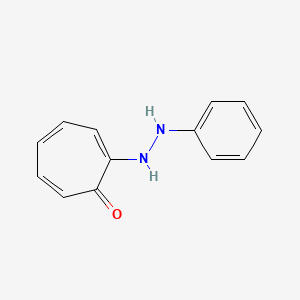
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound, known for its aromatic properties.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): A hydroxyl derivative of tropone with additional biological activity.
2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative with different reactivity.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
2745-07-5 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-(2-phenylhydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H12N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16) |
Clé InChI |
SLRYANZZBALGOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC2=CC=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


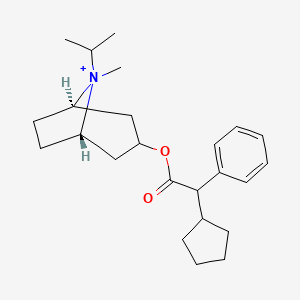

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
